2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
Description
Properties
IUPAC Name |
2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZIEQWMUFVXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391218 | |
| Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853892-40-7 | |
| Record name | 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Starting Materials:
- 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol : A chromenone derivative that provides the core structure.
- Propanoic acid derivatives : These act as the source for the propanoic acid moiety.
Stepwise Synthesis Process
Step 1: Preparation of Chromenone Derivative
The chromenone core (3,4,7-trimethyl-2H-chromen) is synthesized through cyclization reactions involving phenolic precursors and acetyl derivatives. This step ensures the formation of the active hydroxyl group at the 5th position, which is crucial for subsequent reactions.
Step 2: Etherification Reaction
The hydroxyl group (-OH) on the chromenone ring undergoes etherification with a propanoic acid derivative under acidic or basic conditions:
- Reagents : Acid chlorides or anhydrides of propanoic acid.
- Catalysts : Acid catalysts like sulfuric acid or Lewis acids (e.g., AlCl₃).
- Solvents : Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Reaction Conditions : Typically conducted at temperatures ranging from room temperature to 50°C to avoid decomposition.
The reaction yields an intermediate ester or ether compound.
Step 3: Hydrolysis to Form the Acid
The intermediate product is hydrolyzed under acidic or basic conditions to introduce the carboxylic acid (-COOH) group. This step finalizes the structure of this compound.
Optimization Parameters
Reaction Conditions:
-
- Etherification: Room temperature to moderate heating (~50°C).
- Hydrolysis: Mild heating (~40–60°C) to prevent side reactions.
-
- Solvents like DCM or THF ensure solubility and stability of reactants.
-
- Acid catalysts promote etherification but require careful handling to avoid overreaction.
Purification Techniques:
- Crystallization from solvents such as ethanol or methanol.
- Column chromatography using silica gel to separate impurities.
- Recrystallization for enhanced purity.
Data Table for Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Etherification | Propanoic acid chloride + chromenone | 25–50 | DCM/THF | H₂SO₄/AlCl₃ | ~70–85 |
| Hydrolysis | Ester intermediate + H₂O | 40–60 | Ethanol/Water | NaOH/HCl | ~80–90 |
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromen-Based Propanoic Acid Derivatives
Key Observations :
- Substituent Effects : The 3,4,7-trimethyl configuration in the reference compound enhances lipophilicity and steric bulk compared to analogs with fewer methyl groups (e.g., 4,7-dimethyl) or alternative substituents (e.g., ethyl or benzyl) .
- Bioactivity Implications : The trimethyl substitution may improve binding affinity to biological targets, such as microbial enzymes or cancer cell receptors, compared to less substituted derivatives .
Key Insights :
- The trimethyl-substituted compound exhibits broader and more potent bioactivity, likely due to optimized steric and electronic interactions with targets .
- Substitutions like benzyl or chloro-benzodioxol (e.g., in and ) introduce new functionalities (e.g., antioxidant effects) but deviate from the core chromen-propanoic acid pharmacophore .
Physicochemical Properties
- Solubility: The propanoic acid moiety enhances aqueous solubility compared to non-acid derivatives (e.g., methyl esters) .
- Stability : Methyl groups at positions 3, 4, and 7 may protect the chromen ring from oxidative degradation, improving shelf life versus less substituted analogs .
Biological Activity
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid, also known by its CAS number 853892-40-7, is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to delve into the biological properties of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₆O₅, with a molecular weight of 276.28 g/mol. The structure features a chromenone moiety which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 276.28 g/mol |
| CAS Number | 853892-40-7 |
| Hazard Classification | Irritant |
Antioxidant Activity
Numerous studies have indicated that compounds containing chromenone structures exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The chromenone structure allows for effective interaction with free radicals.
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes and tumor progression.
- Gene Expression Modulation : The compound may influence the expression of genes associated with oxidative stress response and apoptosis.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results showed a marked decrease in lipid peroxidation levels in vitro when treated with this compound compared to controls .
Research on Anti-inflammatory Properties
In a controlled experiment assessing anti-inflammatory effects, researchers found that administration of the compound significantly reduced edema in animal models induced by carrageenan. This study highlighted its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid, and how do reaction conditions impact yield?
The synthesis typically involves coupling 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with propanoic acid derivatives. A common method uses ethyl bromoacetate and a base (e.g., K₂CO₃) in anhydrous acetone under reflux. The reaction proceeds via nucleophilic substitution, forming an ester intermediate, which is hydrolyzed to the carboxylic acid. Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity.
- Temperature : Reflux conditions (~60°C) optimize reaction kinetics.
- Purification : Column chromatography or recrystallization achieves >95% purity .
| Reagent | Role | Optimal Conditions |
|---|---|---|
| Ethyl bromoacetate | Alkylating agent | 1.2 equiv., 24h reflux |
| K₂CO₃ | Base | 2.0 equiv., anhydrous acetone |
| Hydrochloric acid | Hydrolysis agent | Room temperature, 4h |
Q. How is the structural integrity of this compound verified post-synthesis?
Advanced spectroscopic and chromatographic methods are employed:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C3, C4, C7; coumarin lactone at δ 160-165 ppm).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%).
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the chromen ring .
Q. What preliminary biological activities have been reported for this compound?
Chromen derivatives exhibit anti-inflammatory and enzyme inhibitory properties. In vitro studies show:
- COX-2 inhibition : IC₅₀ ~15 µM via competitive binding (molecular docking suggests interaction with Tyr385 and Ser530 residues).
- Antioxidant activity : DPPH radical scavenging (EC₅₀ 28 µM) due to the phenolic hydroxyl group .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in large-scale reactions?
Scale-up challenges include solvent volume inefficiency and byproduct formation. Solutions:
- Continuous flow reactors : Reduce reaction time (2h vs. 24h batch) and improve mixing.
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
- Green chemistry : Replace acetone with cyclopentyl methyl ether (CPME), a safer solvent .
Q. How do substituent positions on the chromen ring influence biological activity?
Methyl groups at C3, C4, and C7 enhance lipophilicity and target binding. Comparative studies show:
- 3,4,7-Trimethyl vs. 4-propyl derivatives : The trimethyl analog exhibits 3-fold higher COX-2 selectivity due to steric effects.
- Electron-withdrawing groups : Nitro or halide substituents at C5 reduce activity, suggesting electron-donating groups (e.g., methyl) are critical .
Q. What strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition?
Discrepancies arise from assay conditions (e.g., pH, cofactors). Standardization approaches:
Q. How can in vitro-to-in vivo efficacy gaps be addressed in preclinical studies?
Poor pharmacokinetics (e.g., rapid hepatic clearance) limit in vivo translation. Solutions:
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability.
- Nanocarriers : Encapsulate in PEGylated liposomes to extend half-life.
- Metabolite profiling : LC-MS/MS identifies unstable intermediates for structural optimization .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show no effect?
Variability is linked to:
- Cell type specificity : Primary macrophages show higher sensitivity than immortalized lines.
- Dose ranges : Efficacy peaks at 10–50 µM; higher doses may induce cytotoxicity.
- Inflammation models : LPS-induced models favor COX-2 inhibition, while carrageenan models emphasize LOX pathways .
Methodological Resources
Q. What computational tools predict interaction modes with biological targets?
Molecular dynamics (MD) simulations and docking software:
- AutoDock Vina : Models ligand-receptor binding (validated with PDB: 1CX2 for COX-2).
- GROMACS : Simulates stability of ligand-protein complexes over 100 ns trajectories.
- SwissADME : Predicts ADME properties (e.g., bioavailability score: 0.55) .
Q. Which analytical methods quantify trace impurities in synthesized batches?
- GC-MS : Detects volatile byproducts (e.g., unreacted ethyl bromoacetate).
- ICP-OES : Monitors heavy metal residues from catalysts (limit: <10 ppm).
- HPLC-MS/MS : Identifies hydrolytic degradation products under accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
